molecular formula C18H29ClN2O3 B2585245 2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396881-48-3

2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2585245
CAS RN: 1396881-48-3
M. Wt: 356.89
InChI Key: KRSDNBLELJIGJI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O3 and its molecular weight is 356.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The compound forms part of novel series undergoing synthesis for specific applications, such as the development of new pharmaceutical agents. Research into similar compounds has demonstrated innovative synthetic methods, offering pathways to derivatives with potential therapeutic value. For instance, Kumar et al. (2017) synthesized a series of compounds demonstrating antidepressant and antianxiety activities in preclinical models, highlighting the therapeutic potential of structurally related compounds. Similarly, Nasibullina et al. (2015) explored the unexpected directions of reactions involving furan derivatives, contributing to the understanding of complex chemical behaviors relevant to the synthesis of new compounds with similar structures.

Therapeutic Applications

Research into compounds with structural similarities has shown a range of potential therapeutic applications, from anticancer to antiviral activities. Kumar et al. (2013) reported on derivatives displaying significant anticancer activity, suggesting that similar compounds could be explored for their anticancer potential. Additionally, the study by Wang et al. (2014) identified compounds from a mangrove-derived actinomycete with anti-influenza A virus activity, indicating the broad spectrum of biological activities that structurally related compounds might possess.

Advanced Material Development

The compound's unique structure also lends itself to the development of advanced materials. Zhang et al. (2017) demonstrated the photoinduced direct oxidative annulation of related furan and thiophene derivatives, revealing potential applications in the synthesis of polyheterocyclic compounds. Such materials could have applications ranging from organic electronics to photonics, showcasing the compound's versatility beyond pharmaceuticals.

Mechanistic Insights and Biological Interactions

Understanding the compound's interactions at the molecular level can provide insights into its mechanism of action, potentially leading to the development of novel therapeutic agents. Watson et al. (2005) explored the mechanism of action of a potent noncompetitive allosteric antagonist of the CCR5 receptor, illustrating how compounds with similar structural features might interact with biological targets to exert their effects.

For further exploration and detailed insights into these topics, refer to the original research articles:

properties

IUPAC Name

2-cyclohexyl-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c21-16(17-7-4-12-23-17)14-19-8-10-20(11-9-19)18(22)13-15-5-2-1-3-6-15;/h4,7,12,15-16,21H,1-3,5-6,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSDNBLELJIGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.